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SRN-927

Cat. No.: B1574695
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Description

The Estrogen Receptor Alpha (ERα) as a Therapeutic Target in Hormone-Driven Cancers

The estrogen receptor alpha (ERα), a protein encoded by the ESR1 gene, is a critical driver in the majority of breast cancers. ascopubs.orgnih.gov In its active state, ERα functions as a transcription factor that regulates the expression of genes involved in cell proliferation and survival. nih.gov The binding of its natural ligand, estrogen, triggers a conformational change in the receptor, leading to its activation and the subsequent growth of hormone-receptor-positive cancer cells. nih.gov This fundamental role has established ERα as a primary therapeutic target in oncology for several decades. nih.govacs.org The goal of endocrine therapies is to inhibit this signaling pathway, thereby preventing cancer cell growth. oncopedia.wiki

Evolution of Endocrine Therapies: From Modulators to Degraders

The landscape of endocrine therapy has undergone significant evolution, beginning with agents that modulate the estrogen receptor to those that eliminate it entirely. nih.gov

Selective Estrogen Receptor Modulators (SERMs): The first major breakthrough in targeted hormone therapy was the development of SERMs, with tamoxifen (B1202) being the most well-known example. oncopedia.wikiascopubs.org SERMs act by competitively binding to ERα, blocking estrogen from binding. nih.gov However, they can have a mixed profile of antagonist (blocking) and agonist (activating) effects depending on the tissue, which can lead to certain side effects. nih.gov

Selective Estrogen Receptor Degraders (SERDs): The limitations of SERMs and AIs, particularly the development of resistance, spurred the creation of a new class of drugs: SERDs. wikipedia.org The first-in-class SERD, fulvestrant (B1683766), not only blocks the receptor but also induces a conformational change that marks the ERα protein for destruction by the cell's own protein disposal machinery, the proteasome. nih.govwikipedia.orgtandfonline.com This dual mechanism of antagonism and degradation offers a more complete shutdown of ER signaling. tandfonline.com The success of fulvestrant, despite its poor oral bioavailability requiring intramuscular injection, has led to the development of next-generation oral SERDs. ascopubs.orgacs.org

Rationale for ER Degradation as a Strategy to Overcome Endocrine Resistance

A significant challenge in treating hormone-driven cancers is the development of resistance to endocrine therapies. frontiersin.orgnih.govannualreviews.org Tumors can become resistant through various mechanisms, a key one being the acquisition of mutations in the ESR1 gene. ascopubs.orgkarger.com These mutations can render the ERα protein constitutively active, meaning it can signal for cell growth even in the absence of estrogen, thereby making AIs and SERMs less effective. ascopubs.org

The rationale for using SERDs to overcome this resistance is compelling:

Efficacy Against Mutant Receptors: By targeting the ERα protein for complete degradation, SERDs can eliminate both the normal (wild-type) and the mutated, constitutively active forms of the receptor. tandfonline.comnbinno.com This removes the primary driver of tumor growth, even in the presence of resistance-conferring mutations. nbinno.com

Complete Pathway Inhibition: Unlike SERMs that only block the binding site, SERDs eliminate the entire receptor protein. This prevents any residual signaling that might occur through non-ligand-dependent activation pathways, offering a more profound and durable blockade of ER-driven proliferation. nbinno.comnih.gov

Addressing Crosstalk: Cancer cells can develop "escape pathways" by increasing their reliance on other growth factor receptor signaling pathways (like HER2 or FGFR) that can "crosstalk" with and activate ERα. frontiersin.orgnih.gov Degrading the ERα protein disrupts this point of convergence, potentially mitigating resistance driven by these alternative pathways.

The development of potent, orally bioavailable SERDs represents a critical advancement in oncology, offering a promising strategy to treat advanced and resistant forms of ER-positive breast cancer. nih.govtargetedonc.com

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRN927;  SRN 927;  SRN-927.

Origin of Product

United States

Discovery and Early Preclinical Development of Srn 927 Gdc 0927

Identification of SRN-927 as a Novel Non-Steroidal ER Degrader

The identification of this compound as a potent non-steroidal ER degrader was rooted in the strategic optimization of the ERα degradation efficacy within a series of ER modulators. nih.govmims.comwikipedia.org A critical aspect of this identification involved refining side-chain substitutions and incorporating a fluoromethyl azetidine (B1206935) group. nih.govmims.comwikipedia.orgwikipedia.orgamericanelements.com this compound possesses a chromene core structure, featuring an azetidine base side chain. nih.govamericanelements.com Specifically, the compound identified as bis-phenol chromene 17ha in early research corresponds to GDC-0927. wikipedia.orgamericanelements.com

Medicinal Chemistry Approaches in the Optimization of the Chromene Series

The development of this compound involved the optimization of an amine-based chromene chemical series. wikipedia.org Key medicinal chemistry strategies focused on maximizing ER-α degradation through precise side-chain modifications. The inclusion of a fluoromethyl substituent on either a pyrrolidine (B122466) or azetidine ring at the terminal end of the side chain proved to be optimal for achieving maximal ER-α degradation. wikipedia.org The fluoromethyl azetidine system was ultimately chosen as the preferred ring system for the side chain, leading to the identification of bis-phenol chromene 17ha (GDC-0927). wikipedia.orgamericanelements.com

A notable improvement in this compound's design was its departure from the acrylic acid moiety present in GDC-0810, which was characterized by a cinnamic acid side chain. This structural shift resulted in increased potency and a more consistent and complete suppression of ER signaling. nih.govmims.comwikipedia.org

The physicochemical properties of GDC-0927 include an acidic pKa of 6.1 and a basic pKa of 7.4, with a logP value of 5.4. nih.govwikipedia.orgguidetopharmacology.org

Table 1: Physicochemical Properties of GDC-0927

PropertyValue
Acidic pKa6.1
Basic pKa7.4
LogP Value5.4

Comparative Preclinical Profiling of this compound Against Other SERD Candidates

Preclinical profiling demonstrated this compound's superior activity compared to other SERD candidates. In various cellular assays using multiple ER-positive cell lines, GDC-0927 exhibited a greater capacity for ER degradation compared to GDC-0810 and AZD9496, an investigational oral SERD that was later discontinued. wikipedia.orgguidetopharmacology.org Furthermore, GDC-0927 showed greater potency in inhibiting the proliferation of ER-positive cell lines than fulvestrant (B1683766) and 4-hydroxy tamoxifen (B1202). wikipedia.org

In in vivo studies, this compound demonstrated robust, dose-dependent anti-tumor activity in both ESR1 mutant and wild-type patient-derived xenograft models of ER+ breast cancer. nih.gov It effectively induced tumor regression and significantly reduced intratumoral ERα levels in tamoxifen-resistant breast cancer xenograft models. nih.govwikipedia.orgguidetopharmacology.org Comparative studies also highlighted GDC-0927's superior antitumor activity in vivo when compared to GDC-0810 in two ER+ patient-derived xenograft models. mims.com An important preclinical finding was that, unlike GDC-0810 and tamoxifen, GDC-0927 did not exhibit any agonist activity in rat uterine assays. mims.com

Table 2: Preclinical Efficacy Comparisons of GDC-0927

CompoundERα Degradation Efficacy (MCF-7 cells)Proliferation Inhibition Potency (MCF-7 cells)Agonist Activity (Rat Uterine Assays)
GDC-092797% nih.govwikipedia.orgguidetopharmacology.orgIC50 = 0.1 nM nih.govNo mims.com
GDC-0810Lower than GDC-0927 wikipedia.orgguidetopharmacology.orgLower than GDC-0927 wikipedia.orgMild wikipedia.org
AZD9496Lower than GDC-0927 wikipedia.orgguidetopharmacology.orgNot specified, but lower potency wikipedia.orgNot specified
FulvestrantNot specifiedLower than GDC-0927 wikipedia.orgNo mims.com
4-hydroxy tamoxifenNot specifiedLower than GDC-0927 wikipedia.orgNot specified
TamoxifenNot applicable (SERM)Not specifiedYes (partial agonist) wikipedia.org

Molecular and Cellular Mechanisms of Action of Srn 927

Ligand-Receptor Binding Affinity and Specificity for ERα

SRN-927 demonstrates high binding affinity and specificity for ERα. It is characterized as a potent, non-steroidal, orally bioavailable, selective estrogen receptor antagonist glpbio.commedchemexpress.commedchemexpress.com. Research findings indicate that this compound (specifically, GDC-0927 Racemate) potently inhibits ER-α activity with an IC50 value of 0.2 nM glpbio.commedchemexpress.commedchemexpress.com. This low nanomolar potency underscores its strong interaction with the receptor. As a competitive ERα antagonist, this compound directly competes with endogenous estrogens for binding to the ERα ligand-binding domain elifesciences.org.

Table 1: this compound Binding Affinity and Activity for ERα

ParameterValueTargetReference
IC50 (ER-α activity)0.2 nMERα glpbio.commedchemexpress.commedchemexpress.com

Conformational Changes Induced by this compound Binding to ERα

A critical aspect of this compound's mechanism of action involves its ability to induce specific conformational changes in the estrogen receptor. Upon binding, this compound causes a conformational shift within the ER, which is a prerequisite for the subsequent degradation of the receptor cancer.govelifesciences.orgnih.gov. These induced ERα conformations are distinct from those elicited by other ER-targeting agents such as fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900) researchgate.net. Furthermore, this compound has been shown to immobilize the estrogen receptor, contributing to its inhibitory effects researchgate.net.

Elucidation of ERα Proteasomal Degradation Pathways Triggered by this compound

This compound functions as a selective estrogen receptor degrader (SERD) by actively targeting ERα for proteasomal degradation cancer.govglpbio.commedchemexpress.commedchemexpress.combioscientifica.com. This process is mediated through the ubiquitin-proteasome system, a cellular pathway responsible for degrading misfolded or ubiquitinated proteins elifesciences.orgnih.govumich.edu. The degradation of ERα induced by this compound is dependent on the 26S proteasome, as evidenced by experiments where proteasome inhibitors, such as MG132, were shown to fully block the depletion of ERα elifesciences.orgnih.gov. This mechanism ensures a robust and sustained reduction in ERα protein levels within cells.

Impact on ERα Transcriptional Activity and Downstream Gene Regulation

The binding and subsequent degradation of ERα by this compound have a profound impact on ERα transcriptional activity and the regulation of downstream genes. By preventing ER-mediated signaling, this compound effectively inhibits the growth and survival of ER-expressing cancer cells cancer.gov. As a pure ER antagonist, this compound lacks any tissue-specific agonist properties, differentiating it from selective estrogen receptor modulators (SERMs) bioscientifica.com. The conformational changes induced by this compound binding to the ligand binding domain (LBD) of ERα result in a receptor conformation that is incompatible with transcriptional activation bioscientifica.com.

This compound (GDC-0927) has demonstrated superior suppression of ER transcriptional activity compared to GDC-0810, leading to more potent antiproliferative activity umich.edu. ERα typically modulates gene expression by binding to specific DNA sequences known as estrogen response elements (EREs) located in the promoters of target genes tandfonline.comresearchgate.netnih.gov. This binding, when activated by endogenous ligands like estradiol, triggers ERE-dependent signaling pathways that either activate or repress downstream gene transcription tandfonline.com. By degrading ERα, this compound disrupts this classical genomic pathway, thereby preventing the activation of estrogen-responsive genes crucial for cancer cell proliferation. Additionally, ERα can regulate genes through protein-protein interactions with other transcription factors, such as AP-1, Sp1, and NF-κB nih.gov, and this compound's action would indirectly affect these non-classical pathways by reducing ERα availability.

Investigations into Off-Target Receptor Interactions (e.g., Glucocorticoid Receptor)

The selectivity of this compound is a critical aspect of its pharmacological profile. Studies have investigated its potential off-target interactions with other nuclear hormone receptors (NHRs), including the glucocorticoid receptor (GR) elifesciences.orgnih.govelifesciences.org. The glucocorticoid receptor is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, involved in regulating a wide array of gene expressions nih.gov. Competitive radiometric binding experiments have been conducted to determine the binding affinities of this compound and comparator compounds to GR elifesciences.orgnih.govelifesciences.org. While specific quantitative data for this compound's GR binding affinity were not detailed in the provided search results, the fact that these assays were performed, and that related SERDs like GDC-0810 have shown selectivity against other NHR family members elifesciences.orgnih.gov, suggests that this compound is designed to maintain a favorable selectivity profile, minimizing off-target effects on receptors such as GR.

Preclinical Pharmacological and Efficacy Investigations of Srn 927

In Vitro Efficacy Studies in ER-Positive Cancer Cell Lines

The in vitro activity of SRN-927 has been extensively evaluated in various ER-positive breast cancer cell lines to determine its potency in degrading the estrogen receptor alpha (ERα) and inhibiting cancer cell proliferation.

This compound was identified through the optimization of ERα degradation efficacy. tandfonline.comnih.gov In studies using the ER-positive MCF-7 breast cancer cell line, this compound demonstrated a high degradation efficiency of 97%. tandfonline.comnih.gov The potency of degradation was also notable, with a half-maximal degradation concentration (DC50) of 0.1 nM. acs.org An in-cell western assay that measured ERα levels in MCF-7 cells was utilized to establish the structure-activity relationship that led to the development of this compound. nih.gov

Further studies confirmed its superior profile, showing that this compound exhibited a greater capacity for ER degradation when compared to other SERDs like GDC-0810 and AZD9496 across multiple ER-positive cell lines. tandfonline.com Its in vitro profile was also found to be comparable to that of fulvestrant (B1683766) in other cell lines, including T-47D, HCC1500, and CAMA-1. acs.org Mechanistically, it has been suggested that this compound, similar to fulvestrant, suppresses ER transcriptional activity by significantly slowing the intra-nuclear mobility of the ER protein, with increased ER turnover occurring as a consequence of this immobilization. acs.org

Consistent with its potent ERα degradation activity, this compound shows strong anti-proliferative effects in ER-positive breast cancer cells. In a CellTiter-Glo assay conducted over five days, this compound exhibited a half-maximal inhibitory concentration (IC50) for proliferation of 0.1 nM in MCF-7 cells. medchemexpress.comtandfonline.com

Comparative analyses have shown that this compound possesses greater potency in inhibiting the proliferation of multiple ER-positive cell lines than fulvestrant, 4-hydroxy tamoxifen (B1202), AZD9496, or GDC-0810. tandfonline.com This potent anti-proliferative activity is a direct consequence of its ability to achieve a more consistent and complete suppression of ER signaling compared to earlier compounds. tandfonline.comacs.org

In Vitro Efficacy of this compound in MCF-7 Cells
ParameterCell LineValueReference
ERα Degradation EfficacyMCF-797% tandfonline.comnih.gov
ERα Degradation Potency (DC50)MCF-70.1 nM acs.org
Anti-Proliferative Potency (IC50)MCF-70.1 nM medchemexpress.comtandfonline.com

A significant challenge in endocrine therapy is the development of resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1). Preclinical studies have therefore assessed the activity of this compound in the context of such mutations. This compound has demonstrated anti-proliferative capacity in models expressing mutant ERα. tandfonline.com Specifically, in the HCI-013 patient-derived xenograft (PDX) model, which expresses the common ESR1 Y537S mutation, this compound showed greater anti-proliferative efficacy compared to GDC-0810. tandfonline.com This suggests that this compound is effective against tumors that have developed resistance to other endocrine therapies through ligand-independent, constitutively active mutant estrogen receptors. researchgate.netaacrjournals.org

In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

The promising in vitro results for this compound were further investigated in in vivo models to assess its anti-tumor activity in a more complex biological environment.

This compound has demonstrated the ability to induce tumor regression in ER-positive breast cancer patient-derived xenograft models. researchgate.netaacrjournals.org In vivo studies have shown that this compound achieves greater antitumor activity compared to its predecessor, GDC-0810, in two different ER-positive PDX models. acs.org The compound has shown dose-dependent antitumor activity in both ESR1 wild-type and mutant PDX models of ER-positive breast cancer. researchgate.net

The efficacy of this compound has been specifically evaluated in models of acquired resistance to tamoxifen, a widely used selective estrogen receptor modulator (SERM). nih.gov In a tamoxifen-resistant xenograft model derived from MCF-7 cells, this compound demonstrated significant anti-tumor activity, resulting in tumor regression. tandfonline.comnih.gov In this model, treatment with this compound led to tumor shrinkage in 5 out of 8 animals. nih.gov This anti-tumor effect was accompanied by a robust reduction in the levels of intratumoral ERα, confirming its mechanism of action in vivo. tandfonline.comnih.gov These findings suggest that maximizing ERα degradation efficacy, as achieved with this compound, leads to robust anti-tumor effects in models of tamoxifen-resistant breast cancer. nih.gov

In Vivo Efficacy of this compound in Xenograft Models
Model TypeKey FindingReference
ER-Positive Patient-Derived Xenograft (PDX)Induces tumor regression; greater activity than GDC-0810. acs.orgresearchgate.netaacrjournals.org
ESR1 Mutant and Wild-Type PDXDemonstrates dose-dependent antitumor activity. researchgate.net
Tamoxifen-Resistant MCF-7 XenograftCauses tumor regression and robustly reduces intratumoral ERα levels. tandfonline.comnih.gov

Influence on Intratumoral ERα Levels in Preclinical Models

This compound was developed as a potent degrader of the estrogen receptor alpha (ERα). Preclinical investigations have substantiated its significant impact on intratumoral ERα levels. In cellular assays, this compound demonstrated a superior capacity for ERα degradation when compared to earlier generation SERDs like GDC-0810 and the discontinued compound AZD9496 across a variety of ER-positive cell lines tandfonline.com.

The optimization of ERα degradation was a key goal in the development of this compound, and this was directly linked to its efficacy in preclinical models. researchgate.net For instance, in a tamoxifen-resistant breast cancer xenograft model, this compound, which achieved an ERα degradation efficacy of 97%, induced tumor regression and a robust decrease in intratumoral ERα levels. nih.gov This was contrasted with a structurally related compound that had a slightly lower degradation efficacy of 91% and demonstrated inferior anti-tumor activity despite having superior oral exposure, highlighting that maximal ERα degradation is a critical driver of efficacy in this model. nih.gov Further preclinical studies confirmed that this compound induced ER degradation across all tested ER-positive cell lines. nih.govresearchgate.net This potent degradation activity was a defining characteristic of the compound's preclinical profile.

Preclinical Pharmacokinetic Characterization and Metabolism of this compound

The pharmacokinetic profile of this compound was extensively evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Assessment of Absorption and Bioavailability in Preclinical Species

Despite being designed as an orally bioavailable agent, preclinical studies revealed that this compound possessed low oral bioavailability, estimated at less than 15% tandfonline.com. This characteristic was identified as a significant liability. The poor bioavailability and consequent low oral exposure were projected to necessitate a high pill burden in a clinical setting to achieve therapeutic concentrations, a factor that ultimately limited its clinical development. tandfonline.com The development of a subsequent compound, giredestrant (B1649318) (GDC-9545), specifically aimed to improve upon the low oral bioavailability observed with this compound. tandfonline.com

Identification of Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450 Inhibition)

Investigations into the metabolic fate of this compound pointed towards extensive metabolism as a key reason for its low bioavailability. The presence of phenol groups in the molecule's structure likely made it susceptible to glucuronidation, a common phase II metabolic pathway that increases water solubility and facilitates excretion, thereby limiting systemic exposure. tandfonline.com

The potential for drug-drug interactions was assessed by profiling this compound's effect on key cytochrome P450 (CYP450) enzymes. In vitro assessments indicated that this compound has a low potential to act as a competitive inhibitor of several major CYP isoforms. tandfonline.com However, it did show some modest inhibitory activity and was identified as a time-dependent inhibitor for several enzymes. tandfonline.com

CYP450 IsoformInhibitory Activity (IC50)Time-Dependent Inhibition
CYP1A2> 10 µMNo
CYP2C83.0 µMYes
CYP2C93.2 µMYes
CYP2C19> 10 µMYes
CYP2D6> 10 µMNo
CYP3A4> 10 µMYes

Systemic Exposure and Elimination Characteristics in Preclinical Models

The combination of extensive first-pass metabolism and low oral bioavailability resulted in low systemic exposure of this compound in preclinical models following oral administration. tandfonline.com While specific preclinical elimination half-life data is not detailed in the available literature, data from early clinical studies can provide insight into the compound's general characteristics. In human subjects, an approximate 1.6-fold accumulation was observed after repeated daily dosing, a finding that is consistent with the determined elimination half-life and supports a once-daily dosing schedule. nih.govnih.gov This level of accumulation is predictable and suggests that the elimination kinetics were consistent across doses.

Preclinical Pharmacodynamic Biomarker Assessment

Pharmacodynamic studies were conducted to confirm that this compound effectively modulates ER signaling and to characterize its biological effects. In preclinical models, this compound demonstrated potent, dose-dependent antitumor activity in patient-derived xenograft (PDX) models of ER-positive breast cancer, including those harboring both wild-type and mutant forms of the ESR1 gene. aacrjournals.orgresearchgate.net

A key pharmacodynamic feature of this compound is its profile as a full ER antagonist, lacking the partial agonist activity seen with modulators like tamoxifen. This was demonstrated in preclinical rat uterine assays, where this compound did not stimulate uterine tissue growth, a sensitive measure of estrogenic activity. tandfonline.com Furthermore, its potency in inhibiting the proliferation of various ER-positive breast cancer cell lines was shown to be greater than that of fulvestrant, 4-hydroxytamoxifen (B85900), AZD9496, and its predecessor, GDC-0810. tandfonline.com

Activity MetricThis compound (GDC-0927) FindingComparator Compounds
ERα DegradationGreater capacity for degradationGDC-0810, AZD9496
Cell Proliferation InhibitionMore potentFulvestrant, 4-hydroxytamoxifen, AZD9496, GDC-0810
Uterine Agonism (Rat Model)No agonist activityTamoxifen (shows agonist activity)
Activity in ESR1 Mutant ModelsDemonstrated anti-proliferative capacityGreater than GDC-0810 in HCI-013 (Y537S) PDX model

These preclinical pharmacodynamic findings were later corroborated by biomarker assessments in clinical trials. In patients, treatment with GDC-0927 led to a greater than 90% reduction in tracer uptake as measured by [18F]-fluoroestradiol (FES) positron emission tomography (PET) scans, indicating robust target engagement and receptor occupancy. nih.govresearchgate.netnih.gov Additionally, on-treatment tumor biopsies showed reductions in ER and progesterone receptor (PR) protein levels, as well as the proliferation marker Ki67, further confirming the on-target pharmacodynamic activity of the compound. aacrjournals.org

Structure Activity Relationship Sar and Analog Development for Srn 927

Design Principles for Enhancing ERα Degradation Efficacy

The identification of SRN-927 was rooted in the strategic optimization of ERα degradation efficacy within a series of ER modulators. This involved refining side-chain substitutions and incorporating specific chemical groups to enhance the compound's ability to induce complete ER antagonism and subsequent degradation americanelements.comwikipedia.orgnih.govamericanelements.com. Unlike earlier SERDs such as GDC-0810, which featured an acrylic acid moiety, this compound's design shifted towards a basic amine side chain. This structural change was crucial for achieving increased potency and a more consistent, complete suppression of ER signaling fluoroprobe.comnih.govamericanelements.com. The primary objective was to develop orally bioavailable SERDs where ERα degradation efficacy was a central focus of SAR studies americanelements.com.

Significance of the Fluoromethyl-Substituted Azetidine (B1206935) Side Chain

A critical aspect of this compound's design was the incorporation of a fluoromethyl substituent on an azetidine ring at the terminus of its side chain. This specific structural motif proved to be optimal for maximizing ERα degradation americanelements.com. Research findings indicated that this fluoromethyl-substituted azetidine side chain significantly improved receptor antagonism and degradation capabilities when compared to earlier amine-based or carboxylic acid-based SERDs nih.govamericanelements.comwikipedia.orgnih.govamericanelements.com. Furthermore, the azetidine ring system was determined to be preferred over a pyrrolidine (B122466) ring for achieving optimal ERα degradation efficacy americanelements.com.

The impact of this side chain on ERα degradation efficacy is highlighted in comparative studies:

CompoundSide Chain DescriptionERα Degradation Efficacy (MCF-7 cells)
This compoundFluoromethyl azetidine97% americanelements.com
GDC-0810Carboxylic acid91% nih.govamericanelements.com

Data derived from in-cell western assays in MCF-7 breast cancer cells americanelements.com.

Optimization of the Chromene Core Structure for Potency

This compound is characterized by its central chromene core structure nih.govamericanelements.com. The optimization efforts within this chromene series led to the development of highly potent and efficacious SERDs americanelements.comscienceopen.com. A key advancement in this optimization was moving away from the acrylic acid moiety found in compounds like GDC-0810. This shift, coupled with the introduction of a basic side chain in this compound, resulted in enhanced potency and more consistent, complete suppression of ER signaling fluoroprobe.comnih.govamericanelements.com.

Further research into the chromene core also addressed pharmacokinetic challenges. Phenolic groups present in the chromene core were identified as contributors to high clearance and low oral bioavailability. Subsequent efforts focused on identifying metabolically stable analogs that could maintain excellent potency and degradation efficiency while improving pharmacokinetic properties, such as oral exposure scienceopen.com.

Stereochemical Influences on this compound's Biological Activity

The stereochemical configuration of this compound played a pivotal role in its biological activity, particularly in driving degradation efficacy. Studies revealed that SERD activity was predominantly associated with a specific stereoisomer of the chromene core americanelements.com. This underscores the general principle in medicinal chemistry that the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets, leading to vastly different activities and efficacies scienceopen.comnih.gov. The precise stereochemistry of the side-chain ring size was found to be central to achieving the desired degradation efficacy scienceopen.com.

Derivation of Next-Generation SERD Scaffolds from this compound Insights

Despite the promising preclinical efficacy of this compound, its clinical development faced hurdles, primarily due to inadequate oral exposure and the resulting high pill burden required for effective dosing nih.govwikipedia.orgfluoroprobe.com. However, the insights gained from this compound's design and its SAR studies have been instrumental in shaping the development of subsequent generations of oral SERDs. The emphasis on maximizing ERα degradation efficacy, coupled with the understanding of the critical role of specific side-chain functionalities like the fluoromethyl azetidine group, provided valuable lessons. The challenges encountered with this compound and other early SERD candidates, such as GDC-0810 and AZD9496, highlighted the need for improved pharmacokinetic profiles without compromising ER degradation potency fluoroprobe.comscienceopen.com. This continuous learning process has directly contributed to the design and development of newer orally bioavailable SERDs, such as giredestrant (B1649318), which aim to overcome the limitations observed in earlier compounds while maintaining robust ERα degradation and antagonistic activity fluoroprobe.comamericanelements.com.

Advanced Methodologies and Research Tools in Srn 927 Studies

Quantitative Assays for ERα Degradation (e.g., In-Cell Western, Immunoblotting)

Quantitative assessment of ERα protein degradation is a cornerstone in evaluating the efficacy of SERDs like SRN-927. The primary methods employed include In-Cell Western (ICW) assays and immunoblotting (Western blot).

The In-Cell Western (ICW) assay has been extensively used to measure ERα protein levels in human breast cancer cell lines, such as MCF-7 cells, allowing for the determination of this compound's potency and maximal degradation activity in a high-throughput format google.comamericanelements.comcenmed.comscienceopen.comuni.lunih.gov. This compound has demonstrated high degradation efficiency, achieving a 97% reduction in ERα levels in MCF-7 cells scienceopen.com. This assay has been instrumental in the structure-activity relationship (SAR) studies, guiding the optimization of ERα degradation efficacy cenmed.com.

Immunoblotting (Western blot) further confirms the depletion of ERα protein levels and elucidates the mechanism of degradation. Studies have shown that this compound-mediated ERα depletion is dependent on the 26S proteasome, as the addition of a proteasome inhibitor like MG132 can fully block the degradation process, similar to its effect on fulvestrant-mediated ER turnover uni.lunih.gov.

A comparative overview of ERα degradation efficacy in MCF-7 cells is presented in Table 1, highlighting this compound's potency.

Table 1: ERα Degradation Efficacy in MCF-7 Cells

CompoundAssay MethodERα Degradation EfficacyReferences
This compoundIn-Cell Western97% scienceopen.com
Fulvestrant (B1683766)In-Cell WesternComparable to this compound uni.lunih.gov
4-Hydroxytamoxifen (B85900)In-Cell WesternModest activity uni.lunih.gov

Cell-Based Proliferation and Viability Assays

To assess the functional impact of ERα degradation, cell-based proliferation and viability assays are routinely performed. These assays quantify the ability of this compound to inhibit the growth and survival of ER-expressing cancer cells.

The CellTiter-Glo assay is a widely used method to assess the antiproliferative activity of this compound against human MCF-7 breast cancer cells google.comamericanelements.com. This assay measures cellular ATP levels, which are indicative of metabolically active and viable cells. This compound has been shown to reduce the viability of MCF-7 cells with an IC50 value of 0.21 nM americanelements.com. Similarly, it exhibits potent activity in the MCF-7 proliferation assay, with an IC50 of less than 0.5 nM cenmed.com.

Beyond wild-type ERα cells, this compound has demonstrated its capacity to suppress the proliferation of both wild-type ER (ER.WT) cells and those harboring ESR1 mutations, such as ER.D538G cells, albeit with modest differences in potency uni.ludrughunter.com. The MTS assay has also been employed to determine the effects of this compound on cell proliferation.

Biophysical Techniques for Ligand-ERα Interaction Analysis (e.g., Conformation-Sensitive Peptide Probes)

Understanding the molecular interactions between this compound and ERα is crucial for elucidating its mechanism as a SERD. Biophysical techniques are employed to characterize these interactions and the conformational changes induced in the receptor.

This compound is known to induce ERα conformations that are distinct from those induced by other ER ligands, such as fulvestrant and 4-hydroxytamoxifen. This distinct conformational change is a key aspect of its SERD activity, leading to receptor degradation.

A mammalian 2-hybrid assay has been utilized to monitor the interaction of ERα with a panel of 14 conformation-selective peptide probes uni.ludrughunter.com. This technique allows researchers to profile the specific conformational state induced by this compound upon binding to ERα. Furthermore, this compound has been shown to immobilize the ER, contributing to its degradation.

In addition to ERα-specific interactions, competitive radiometric binding experiments have been used to determine the binding affinities of this compound and comparator compounds to other nuclear receptors, such as the glucocorticoid receptor (GR) uni.lunih.govdrughunter.com.

Molecular Imaging Techniques for Preclinical Pharmacodynamic Assessment (e.g., FES-PET for ER Occupancy in Animal Models)

Molecular imaging techniques provide non-invasive means to assess the pharmacodynamic effects of this compound in preclinical and clinical settings, particularly regarding ER occupancy and degradation in tumors.

[18F]-fluoroestradiol (FES)-PET scans have been a critical tool for assessing the pharmacodynamic activity of this compound in clinical studies, including a Phase I trial in postmenopausal women with ER+ HER2-negative metastatic breast cancer. FES-PET measures the uptake of a radiolabeled estrogen analog, which binds to ER, thus providing a quantitative measure of ER availability in tumors.

In the Phase I study, FES-PET scans demonstrated a complete or near-complete (greater than 90%) suppression of FES uptake to background levels following this compound treatment. This significant reduction in FES uptake indicates robust ER occupancy and degradation by this compound, even in patients with ESR1 mutations, which are often associated with endocrine resistance. Complementary to FES-PET, evidence of reduced ER levels and Ki67 staining (a biomarker for tumor proliferation) was observed in on-treatment tumor biopsies, further confirming the pharmacodynamic effects of this compound.

Genetic and Genomic Approaches to Study Resistance Mechanisms

Understanding and overcoming resistance to endocrine therapies is a major challenge in ER+ breast cancer. Genetic and genomic approaches are employed to identify and characterize mechanisms of resistance to this compound and other ER-targeted agents.

ESR1 mutations are a well-recognized mechanism of acquired endocrine resistance, frequently emerging in the metastatic setting under the selective pressure of aromatase inhibitor (AI) therapy. This compound (GDC-0927) has shown efficacy against both ligand-dependent and ligand-independent, constitutively active ESR1 mutant tumors. The ability of this compound to suppress FES uptake and reduce ER levels even in the presence of ESR1 mutations highlights its potential to overcome this specific resistance mechanism.

Genetic approaches involve analyzing ESR1 mutations in tumor samples or circulating tumor DNA (ctDNA) to identify patients who may benefit from SERD therapy or to monitor for the emergence of resistance. Beyond ESR1 mutations, other mechanisms of resistance, such as aberrant activation of the PI3K/AKT/mTOR pathway and upregulation or amplification of growth factor receptors (e.g., FGFR1, HER2, HER3, EGFR, and IGF1R), are also investigated using genomic and molecular techniques. These studies help in identifying potential combination therapies to circumvent resistance.

Challenges in Srn 927 Development and Implications for Future Serd Research

Highlighting Key Learning Points from SRN-927 for Next-Generation SERD Design

The experience with this compound offered valuable lessons for the design of next-generation SERDs. A crucial learning point was the successful structural modification that shifted away from the acrylic acid moiety found in earlier SERDs like GDC-0810. This alteration in this compound's design led to increased potency and more consistent, complete suppression of ER signaling wikipedia.org. This demonstrated that refining side-chain substitutions, such as the introduction of a fluoromethyl azetidine (B1206935) group, could significantly enhance ERα degradation efficacy nih.govwikipedia.orgdrugbank.com.

However, the primary takeaway was the critical importance of balancing potent ER degradation with superior oral exposure and favorable pharmacokinetic properties wikipedia.orgwikidata.orgwikipedia.orgmims.com. The challenges faced by this compound emphasized that high intrinsic potency alone is insufficient if systemic delivery and patient convenience are compromised. Future SERD design must therefore prioritize a holistic approach, integrating optimized ER antagonism and degradation with robust oral bioavailability to minimize pill burden and improve patient adherence nih.govwikipedia.orgfluoroprobe.com.

Strategies to Enhance Oral Exposure and Systemic Delivery of SERD Compounds

The quest for orally bioavailable SERDs is a central focus in overcoming the limitations of injectable fulvestrant (B1683766), which is hindered by poor oral bioavailability wikipedia.orgwikidata.orgamericanelements.comciteab.comnih.gov. Current strategies to enhance oral exposure and systemic delivery of SERD compounds involve sophisticated property- and structure-based drug design. This includes optimizing various parameters such as ER-binding affinity, antagonism, degradation efficiency, anti-proliferative activity, and pharmacokinetic profiles wikipedia.orgmims.com.

Next-generation oral SERDs, including imlunestrant, elacestrant (B1663853) (RAD1901), amcenestrant, camizestrant, rintodestrant, ZN-c5, and giredestrant (B1649318) (GDC-9545), are under development with the aim of achieving improved efficacy and better patient adherence nih.govwikipedia.org. Innovative chemical modifications are being explored; for instance, boronic acid derivatives, such as fulvestrant-3 boronic acid (ZB716), have been investigated to reduce first-pass metabolism and thereby enhance bioavailability wikidata.orgamericanelements.com. Furthermore, optimization efforts are focused on refining the distal side chain and exploring novel core structures to improve oral SERD properties. The development of brain-penetrant oral SERDs is also a significant area of research, addressing the unmet medical need for breast cancer patients with brain metastasis.

Conceptual Approaches for Overcoming Intrinsic and Acquired Resistance to SERDs

Resistance to endocrine therapy, including SERDs, represents a major clinical challenge in ER+ breast cancer fluoroprobe.com. A common mechanism of resistance involves mutations in the ESR1 gene, leading to estrogen-independent ER activation and signaling wikipedia.orgfluoroprobe.com. Although this compound demonstrated activity against ESR1 mutant tumors in preclinical models, the development of more robust strategies to overcome both intrinsic (pre-existing) and acquired (developed during treatment) resistance is crucial nih.govwikipedia.org.

Key conceptual approaches include:

Development of Next-Generation SERDs: Designing new oral SERDs that are highly effective against both wild-type and mutant ER, particularly ESR1 mutations, is a primary strategy wikipedia.orgnih.gov.

Combination Therapies: Combining SERDs with other targeted agents has shown promise in overcoming resistance. This includes combinations with:

CDK4/6 inhibitors: These combinations have been shown to enhance treatment efficacy and improve outcomes in ER+ breast cancer fluoroprobe.comnih.gov.

PI3K/AKT/mTOR inhibitors: Targeting these alternative signaling pathways can circumvent resistance mechanisms and improve efficacy nih.gov.

Targeting Epigenetic Modifications: Strategies involving epigenetic modulators, such as HDAC inhibitors, DNA methyltransferase inhibitors (DNMTis), and bromodomain and extraterminal (BET) inhibitors, aim to re-establish ER expression or re-sensitize resistant tumors to endocrine therapies.

Multi-target or Dual Inhibition Approaches: These strategies involve blocking multiple pathways simultaneously to prevent or overcome adaptive resistance.

Novel Protein Degradation Technologies: Beyond traditional SERDs, the development of Proteolysis Targeting Chimeras (PROTACs), Complete Estrogen Receptor Antagonists (CERANs), and Selective Estrogen Receptor Covalent Antagonists (SERCAs) represents advanced approaches to achieve more efficient and comprehensive ER degradation wikipedia.orgwikidata.orgciteab.com.

Future Directions in the Development of Optimized ER-Targeting Therapies

The future of ER-targeting therapies is focused on developing more effective, convenient, and resistance-proof treatments for ER+ breast cancer. The lessons learned from compounds like this compound are instrumental in shaping these directions.

Key future directions include:

Continued Optimization of Oral SERDs: A primary focus remains on developing oral SERDs with optimized target occupancy, potency, and superior clinical efficacy wikipedia.orgmims.com. This involves rigorous property- and structure-based drug design to overcome pharmacokinetic challenges such as non-linear PK and food effects wikipedia.orgmims.com.

Novel Endocrine Therapy Classes: Beyond conventional SERDs, there is an increasing emphasis on exploring and developing entirely new classes of endocrine therapies. This includes targeted protein degradation technologies like PROTACs, molecular glue degraders, and lysosome-targeting chimeras, as well as covalent inhibitors (SERCAs) and complete estrogen receptor antagonists (CERANs) wikipedia.orgwikidata.orgciteab.com. These novel mechanisms aim to achieve more profound and sustained ER degradation or antagonism.

Enhanced Combination Therapies: The strategic combination of ER-targeting agents with other inhibitors, particularly CDK4/6 inhibitors and PI3K/AKT/mTOR pathway inhibitors, will continue to be a cornerstone for preventing and overcoming resistance. Research will focus on identifying optimal combinations and sequencing to maximize patient benefit.

Personalized Treatment Approaches: Advancements in diagnostic tools, such as liquid biopsies, are crucial for monitoring tumor evolution in real-time and identifying actionable new targets as resistance emerges. This will enable more personalized and adaptive treatment strategies.

Deeper Understanding of Resistance Mechanisms: Ongoing research is essential to further elucidate the complex mechanisms underlying ER-regulated pathways and drug resistance. A comprehensive understanding will facilitate the development of more targeted and effective solutions to circumvent resistance.

The collective efforts in these areas aim to provide improved management, better outcomes, and enhanced quality of life for patients with hormone receptor-positive breast cancer wikipedia.org.

Q & A

Q. How should researchers design longitudinal studies to evaluate this compound’s long-term effects on endocrine-resistant metastases?

  • Methodological Answer: Use intracardiac injection models to simulate bone/brain metastases. Employ bioluminescence imaging for metastasis tracking. Collect serial liquid biopsies (ctDNA) to monitor ESR1 mutations. Pair with PET imaging (18F-FES) to assess ER occupancy .

Data Contradiction & Validation

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer: Evaluate drug bioavailability (plasma/tumor PK), tumor microenvironment (TME) effects (hypoxia, fibroblasts), and metabolite profiling (LC-MS). Use PK/PD modeling to correlate exposure and target engagement. Cross-validate with humanized liver mouse models .

Q. What steps ensure reproducibility when translating this compound findings from cell lines to PDX models?

  • Methodological Answer: Standardize ER status validation (IHC/Western blot) and passage numbers for PDX models. Use batch-controlled RNA-seq to confirm transcriptomic stability. Report detailed methods for drug formulation, administration routes, and endpoint criteria per ARRIVE guidelines .

Ethical & Reporting Standards

  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw omics data in repositories like GEO or PRIDE .
  • Conflict Resolution : For contradictory results, pre-register hypotheses on platforms like Open Science Framework and conduct blinded independent validations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.